molecular formula C11H13ClO3 B14078999 Tert-butyl 4-chloro-3-hydroxybenzoate CAS No. 1025718-86-8

Tert-butyl 4-chloro-3-hydroxybenzoate

Cat. No.: B14078999
CAS No.: 1025718-86-8
M. Wt: 228.67 g/mol
InChI Key: LAUXAGDOSABAHL-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-hydroxybenzoate: is a chemical compound with the molecular formula C11H13ClO3. It is an ester derivative of 4-chloro-3-hydroxybenzoic acid and tert-butanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-3-hydroxybenzoate typically involves the esterification of 4-chloro-3-hydroxybenzoic acid with tert-butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chloro-3-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran, and low temperatures.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Tert-butyl 4-chloro-3-hydroxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of ester-containing drugs.

Medicine: this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs with anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chloro-3-hydroxybenzoic acid and tert-butanol. The hydrolysis process is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The released 4-chloro-3-hydroxybenzoic acid can then interact with various biological pathways, potentially exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the chlorine atom.

    Tert-butyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.

    4-Chloro-3-hydroxybenzoic acid: The parent acid without the ester group.

Uniqueness: Tert-butyl 4-chloro-3-hydroxybenzoate is unique due to the presence of both the tert-butyl ester and the chlorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1025718-86-8

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

tert-butyl 4-chloro-3-hydroxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3

InChI Key

LAUXAGDOSABAHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)O

Origin of Product

United States

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